molecular formula C15H18N2O4 B11471824 5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide

5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11471824
M. Wt: 290.31 g/mol
InChI Key: SAMBFUUWPNDKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, which is then converted into its oxime derivative . This intermediate is further reacted with suitable reagents to form the oxazole ring and subsequently the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy group may result in various derivatives with different functional groups.

Scientific Research Applications

5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, while the oxazole ring can interact with nucleic acids or proteins. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-Hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H18N2O4/c1-15(19,13-9-12(14(16)18)17-21-13)8-7-10-3-5-11(20-2)6-4-10/h3-6,9,19H,7-8H2,1-2H3,(H2,16,18)

InChI Key

SAMBFUUWPNDKPM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)(C2=CC(=NO2)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.